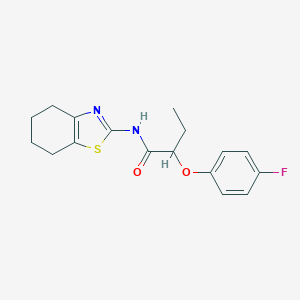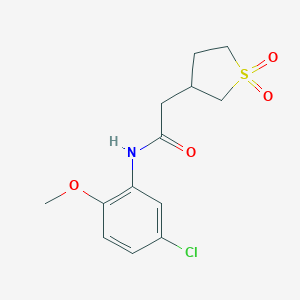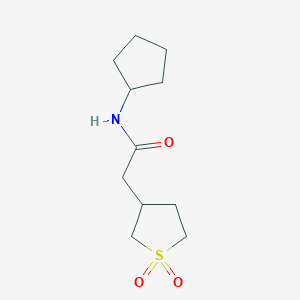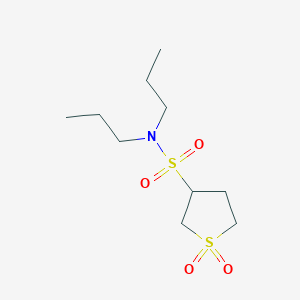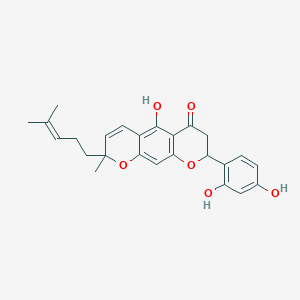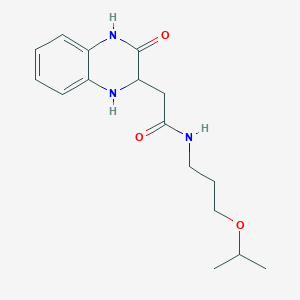
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one, also known as DOM, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is a potent psychoactive compound that has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain.
Mechanism of Action
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. It binds to the receptor and activates a cascade of intracellular signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in altered perception, thought, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one are similar to those of other hallucinogenic drugs such as LSD and psilocybin. It alters the perception of time, space, and reality, and can induce vivid visual and auditory hallucinations. It can also cause changes in mood, thought, and emotion, and can lead to profound spiritual experiences.
Advantages and Limitations for Lab Experiments
The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has several advantages. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the neurochemical basis of hallucinations and altered states of consciousness. However, its use is limited by its potency and potential toxicity. It can cause severe adverse effects such as hypertension, tachycardia, and hyperthermia, which can be fatal in some cases.
Future Directions
There are several future directions for the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of hallucinogenic drugs on the brain and behavior, which could have implications for the treatment of addiction and other mental health disorders. Additionally, the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in combination with other drugs or therapies could provide new insights into the mechanisms of action of these treatments.
Synthesis Methods
The synthesis of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one involves several steps, including the condensation of 3,4-dimethoxyphenylacetone with nitromethane, reduction of the nitro group, and cyclization of the resulting intermediate with a base. The final product is obtained in the form of a white crystalline powder.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain. It has been found to act as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has provided valuable insights into the neurochemical basis of hallucinations and altered states of consciousness.
properties
Product Name |
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12(13)16-9/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
WUTCRAWYHFZCPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
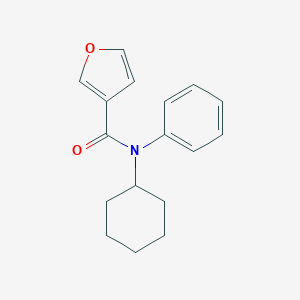
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)

